molecular formula C25H20O2 B12337675 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one

2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one

Cat. No.: B12337675
M. Wt: 352.4 g/mol
InChI Key: WEGCLBIQMZNOCY-UHFFFAOYSA-N
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Description

2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one is a compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one typically involves the reaction of triphenylvinyl bromide with a suitable pyranone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Tetraphenylethene: Known for its aggregation-induced emission properties.

    Triphenylvinyl derivatives: Similar structural motifs with varying functional groups.

    Pyranone derivatives: Compounds with similar pyranone rings but different substituents.

Uniqueness: 2-(1,2,2-Triphenylvinyl)-2H-pyran-4(3H)-one stands out due to its unique combination of a triphenylvinyl group and a pyranone ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(1,2,2-triphenylethenyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C25H20O2/c26-22-16-17-27-23(18-22)25(21-14-8-3-9-15-21)24(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-17,23H,18H2

InChI Key

WEGCLBIQMZNOCY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC=CC1=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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